Product packaging for Zinc hematoporphyrin(Cat. No.:CAS No. 13939-11-2)

Zinc hematoporphyrin

Cat. No.: B228508
CAS No.: 13939-11-2
M. Wt: 662.1 g/mol
InChI Key: IFCVUNYQIFCACE-UHFFFAOYSA-L
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Description

Zinc Hematoporphyrin is a metalloporphyrin of significant interest in biochemical and photodynamic research. This compound serves as a key photosensitizer in studies related to Photodynamic Therapy (PDT), a cancer treatment approach that utilizes light-activated drugs to destroy target cells . The utility of this compound in research is governed by its physicochemical properties. Thermodynamic studies have detailed its self-aggregation behavior, with a dimerization constant of 4.6 x 10⁴ M⁻¹ recorded at 37°C in phosphate-buffered saline at neutral pH . This propensity to form dimers is a critical factor in its behavior in solution. Furthermore, research into its interaction with biological systems has demonstrated that this compound binds to model membrane systems, such as large unilamellar liposomes, with a binding constant of 1600 M⁻¹, highlighting its potential to localize within cellular membranes . The compound is supplied with the following fundamental chemical identifiers: CAS Registry Number 13939-11-2, molecular formula C₃₄H₃₆N₄O₆Zn, and a molecular weight of 662.06 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36N4O6Zn-4 B228508 Zinc hematoporphyrin CAS No. 13939-11-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13939-11-2

Molecular Formula

C34H36N4O6Zn-4

Molecular Weight

662.1 g/mol

IUPAC Name

zinc;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron

InChI

InChI=1S/C34H38N4O6.Zn/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);/q;+2/p-2

InChI Key

IFCVUNYQIFCACE-UHFFFAOYSA-L

SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Zn+2]

Isomeric SMILES

CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)C(C)O)/[N-]4)C)C(C)O)C)CCC(=O)O)CCC(=O)O.[Zn]

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Zn+2]

Synonyms

zinc hematoporphyrin
zinc porphyrin

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Zinc Porphyrins

Core Synthesis of Zinc Porphyrin Macrocycles

The foundational step in obtaining zinc hematoporphyrin (B191378) is the insertion of a zinc(II) ion into the hematoporphyrin macrocycle. Hematoporphyrin is often used in its dihydrochloride (B599025) form for these synthetic procedures. biosynth.com A common laboratory method involves reacting the free-base porphyrin with a zinc salt, such as zinc acetate (B1210297), in a suitable solvent mixture. For instance, a general procedure for zinc insertion into a porphyrin involves dissolving the porphyrin in a solvent like methanol (B129727), followed by the addition of a saturated methanolic solution of zinc(II) acetate. nih.gov The reaction progress can be monitored spectrophotometrically. nih.gov Upon completion, the mixture is typically washed with a saturated aqueous solution of sodium bicarbonate and water, and the product is extracted with an organic solvent like dichloromethane. nih.gov

Another approach for metal insertion into porphyrins is through mechanochemistry. This solvent-free method involves grinding the free-base porphyrin with a zinc source, such as zinc acetate dihydrate, in a ball mill. nsf.gov This technique has been shown to be effective for various porphyrins and can be influenced by factors such as the rotational speed of the mill and the use of grinding additives like silica (B1680970) gel. nsf.gov While highly effective for many porphyrins, the mechanochemical insertion of zinc into more sensitive structures like certain chlorin (B1196114) diols can lead to degradation. nsf.gov

Mechanistic Investigations of Zinc Porphyrin Formation

The mechanism of zinc insertion into a porphyrin macrocycle is a subject of detailed kinetic and mechanistic studies. The process is understood to involve the deformation of the porphyrin ring to facilitate the coordination of the metal ion. Porphyrin protonation and the resulting conformational distortion are considered important aspects of this mechanism. nsf.gov For the reaction to proceed, the planarity of the porphyrin macrocycle must be disrupted to allow the metal ion to enter the coordination sphere of the four nitrogen atoms.

Studies on the kinetics of zinc insertion into water-soluble porphyrins have shown that the reaction rate is influenced by factors such as pH and the concentration of the zinc species. The disappearance of the characteristic N-H proton signals in the NMR spectrum of the free-base porphyrin is a clear indicator of successful metal insertion into the porphyrin ring. mdpi.com Furthermore, the insertion of zinc into the porphyrin core leads to a decrease in the fluorescence quantum yield. mdpi.com

Peripheral Functionalization and Ligand Modification

Once the zinc porphyrin core is synthesized, its properties can be extensively modified through peripheral functionalization. This involves the introduction of various substituents at the meso- and beta-positions of the porphyrin macrocycle, as well as the integration of axial ligands.

Strategies for Introducing Meso- and Beta-Substituents

The functionalization of the porphyrin periphery at the meso- and beta-positions allows for the fine-tuning of the molecule's electronic and steric properties. A variety of synthetic strategies have been developed to introduce substituents such as aryl groups, which can carry further functional moieties. Novel zinc porphyrins of the trans-A2B2 and A3B types have been synthesized with pharmacophoric groups at the meso-positions. niscpr.res.in These syntheses often involve the condensation of dipyrromethanes with appropriate aldehydes.

Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation of the porphyrin periphery. google.com These methods enable the formation of direct bonds between the porphyrin core and various aromatic systems, providing a versatile route to highly functionalized zinc porphyrins.

Integration of Axial Ligands and Supramolecular Assembly Approaches

The zinc atom in the porphyrin core is capable of coordinating one or two additional ligands in the axial positions, perpendicular to the porphyrin plane. This coordination is a fundamental principle in the construction of supramolecular assemblies. The nature of the axial ligand can significantly influence the photophysical properties of the zinc porphyrin, including its excited state dynamics. nih.gov

The binding of axial ligands, such as pyridines or amines, to zinc porphyrins can lead to the formation of dimers, oligomers, and even extended polymeric networks. mdpi.com These supramolecular structures are held together by the coordinative bonds between the zinc center of one porphyrin and a donor atom on the ligand attached to another. The geometry and stability of these assemblies are dictated by the nature of the ligand and the porphyrin substituents. For example, the cooperative effects of axial coordination and hydrogen bonding can lead to very strong binding affinities, as seen in zinc porphyrin receptors for halides.

Click Chemistry and Modular Synthetic Routes

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and modular strategy for the derivatization of zinc porphyrins. researchgate.net This reaction allows for the covalent attachment of a wide array of functional units to the porphyrin scaffold with high yield and specificity.

This approach typically involves the synthesis of an azide- or alkyne-functionalized porphyrin, which is then "clicked" with a complementary functional molecule. For instance, a zinc porphyrin-peptide conjugate has been synthesized by reacting an azido-functionalized peptide with an alkyne-bearing zinc porphyrin. researchgate.net To avoid the potential sequestration of the copper catalyst by the porphyrin core during the cycloaddition, the porphyrin free base is often converted to its zinc complex beforehand. This methodology has been used to create a variety of complex porphyrin-based architectures, including dyads and other conjugates for diverse applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) and elemental analysis are fundamental techniques employed to determine the molecular weight, elemental composition, and structural integrity of chemical compounds like Zinc hematoporphyrin (B191378). Elemental analysis typically provides the percentage composition of elements (e.g., Carbon, Hydrogen, Nitrogen, and Zinc) within a sample, which can be compared against theoretical values for the proposed molecular formula. Mass spectrometry, through various ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in molecular weight determination and structural confirmation.

While direct elemental analysis data for Zinc hematoporphyrin was not found in the reviewed literature, studies on related porphyrin complexes utilize these methods. For instance, research involving ytterbium complexes with hematoporphyrin derivatives reported the use of elemental analysis and Fast Atom Bombardment (FAB) mass spectrometry for characterization isuct.ru. Furthermore, mass spectrometric evidence has been reported for zinc-porphyrin complexes, specifically a Zn protoporphyrin IX complex, which exhibited a cluster of isotopologue ions with a most intense peak at m/z 623.2 when analyzed by ESI-MS in the negative ion mode nih.gov. This finding, while pertaining to protoporphyrin IX, illustrates the application of MS in identifying zinc-porphyrin species.

Table 3.3.1: Mass Spectrometry Data for a Related Zinc-Porphyrin Complex

TechniqueIonization ModeObserved m/zCompound Identified (Related)Reference
ESI-MSNegative Ion623.2Zn protoporphyrin IX complex nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about bond lengths, bond angles, and molecular packing. Single-crystal X-ray diffraction is the gold standard for unambiguous structural elucidation. Powder X-ray diffraction (PXRD) can be used to identify crystalline phases and assess crystallinity.

While X-ray diffraction is widely applied in the structural determination of various organic molecules and metal complexes, including zinc complexes mdpi.com, nih.gov, jeol.com, rruff.info, specific published studies detailing the single-crystal X-ray diffraction structure determination of this compound were not identified within the scope of the provided search results. Therefore, no specific crystallographic data for this compound can be presented in this section.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique used to detect and characterize species possessing unpaired electrons, such as free radicals or transition metal ions in paramagnetic states. For diamagnetic compounds like this compound in its ground state, EPR is typically employed to study transient paramagnetic intermediates formed during photochemical or electrochemical processes, or to investigate the porphyrin ligand's behavior in specific excited states.

Research has shown that EPR spectroscopy is valuable for studying the electronic properties of zinc porphyrins, particularly when they undergo oxidation. Studies on oxidized zinc porphyrin arrays, which may include hematoporphyrin derivatives, have utilized EPR to probe intramolecular hole hopping. These investigations have reported the observation of isotropic EPR signals for singly oxidized zinc porphyrin species nih.gov, researchgate.net. Specifically, an isotropic EPR signal centered at approximately g = 2.0035 to 2.004 has been observed for one-electron oxidized zinc porphyrins researchgate.net. These g-values are characteristic of paramagnetic species, likely radical cations formed on the porphyrin macrocycle. The explicit mention of "this compound" in studies involving EPR of oxidized zinc porphyrin arrays indicates its relevance in such electrochemical and photophysical investigations nih.gov.

Table 3.5.1: Electron Paramagnetic Resonance (EPR) Spectroscopy Findings for Oxidized Zinc Porphyrins

Observed Signal Typeg-valueConditions/ContextReference
Isotropic EPR signal~2.0035One-electron oxidized zinc-porphyrin species researchgate.net
Isotropic EPR signal~2.004Singly oxidized zinc porphyrin arrays (including related structures) nih.gov

Computational and Theoretical Investigations of Zinc Porphyrins

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

DFT and TD-DFT are widely utilized for investigating the electronic and optical properties of porphyrin systems. These methods offer a balance between accuracy and computational cost, making them suitable for studying complex molecular structures.

Prediction and Analysis of Electronic Structures and Molecular Orbitals (HOMO-LUMO)

The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for determining a molecule's reactivity, charge transport capabilities, and optical properties. DFT calculations are instrumental in predicting these frontier molecular orbitals and their energy gap (ΔEg).

Studies on various zinc porphyrins have demonstrated that the introduction of different ligands significantly influences the HOMO-LUMO energy gap researchgate.netresearchgate.net. For instance, ligated zinc porphyrins often exhibit a decreased energy gap compared to their non-ligated counterparts researchgate.netresearchgate.net. The nature of the substituents on the porphyrin ring and the coordination of axial ligands can stabilize or destabilize these frontier orbitals. For zinc tetrabenzoporphyrin (ZnTBP) and related complexes, DFT calculations have revealed specific symmetries for the HOMO and LUMO orbitals, with ZnTBP exhibiting D4h symmetry nih.gov. Notably, "zinc hematoporphyrin" has been specifically mentioned in the context of DFT calculations, including B3LYP/LANL2DZ methods for analyzing its HOMO and LUMO levels in relation to halo organic compounds nais.net.cn.

Table 1: Selected HOMO-LUMO Gap Data for Zinc Porphyrin Derivatives (Illustrative)

Compound/SystemFunctional/MethodHOMO-LUMO Gap (eV)Reference
Zinc meso-tetraphenylporphyrin (ZnTPP)DFTVaries by ligand researchgate.netresearchgate.net
Zinc tetrabenzoporphyrin (ZnTBP)DFTVaries by ligand researchgate.netresearchgate.net
ZnTPP with imidazole (B134444) (ZnTPP(Im))DFTVaries by ligand researchgate.netresearchgate.net
Zinc hematoporphyrin (B191378)DFT (B3LYP/LANL2DZ)Not specified nais.net.cn

Note: Specific numerical values for HOMO-LUMO gaps are highly dependent on the exact computational setup (functional, basis set, solvent effects) and the specific ligand environment, and are often reported in eV.

Computational Screening for Functional Material Design

Computational screening methods, often coupled with DFT calculations, are vital for identifying and designing novel functional materials. This approach allows for the rapid evaluation of a large number of candidate molecules for specific applications.

Extensive computational screening of functionalized zinc porphyrins has been performed to identify promising candidates for dye-sensitized solar cells (DSSCs) researchgate.net. These studies focus on optimizing frontier energy levels for enhanced solar absorption, efficient charge separation, and high voltage output. By systematically varying electron-donating side groups and electron-accepting anchoring groups, researchers aim to improve the energy level alignment crucial for DSSC performance researchgate.net. Machine learning techniques are also emerging in this domain, with methods like DOSMatGen being developed to generate crystal structures that match desired electronic properties, paving the way for the design of materials for catalysis, photovoltaics, and superconductivity arxiv.org. Zinc porphyrins, such as Zn-TCPP, have been incorporated into metal-organic frameworks (MOFs) and studied for their potential in activated photodynamic therapy (PDT) and as photosensitizers acs.org. The synergy between DFT/TD-DFT and computational screening enables the exploration of zinc porphyrins for advanced material applications, including TiO2-based solar cells acs.org.

Theoretical Modeling of Excited State Properties and Photophysical Parameters

Molecular Dynamics and Conformation Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules, which are critical for understanding their interactions and functions. While direct MD studies specifically on this compound are not extensively detailed in the provided results, MD simulations of related zinc complexes offer valuable context.

MD simulations have been employed to study the effect of zinc ions on the structure and membrane interactions of antimicrobial peptides, revealing that zinc can stabilize helical conformations and influence the peptide's interaction with biological membranes nih.gov. Similarly, MD simulations are used to investigate the conformational flexibility of zinc-containing proteins nih.govbiorxiv.org. These studies highlight the importance of accurate force fields and simulation methodologies for capturing the behavior of zinc coordination environments nih.govbiorxiv.org. Visualization tools are also being developed to aid in the analysis of MD trajectories, facilitating the assessment of conformational changes over time eg.org.

Simulation of Spectroscopic Signatures

The simulation of spectroscopic signatures, such as UV-Vis absorption and emission spectra, is a key application of TD-DFT. These calculations help in interpreting experimental data and understanding the electronic transitions responsible for optical properties.

TD-DFT calculations are routinely used to predict the electronic absorption spectra of zinc porphyrins researchgate.netacs.orgtuni.firesearchgate.netnih.govresearchgate.netmdpi.comchemrxiv.orgworldscientific.com. These studies often correlate calculated absorption wavelengths with experimental data, demonstrating good agreement nih.govresearchgate.netfrontiersin.org. For example, TD-DFT has been used to model the Q- and Soret-bands of porphyrin complexes, revealing that the nature of the metal ion can subtly influence these transitions, while absorption wavelengths may not change drastically nih.govnih.govresearchgate.net. The interaction of zinc porphyrins with substituents and their environment can lead to red-shifted absorption bands and enhanced light harvesting efficiencies researchgate.netacs.org. Furthermore, TD-DFT can provide insights into excited-state properties, such as singlet-triplet energy gaps and intersystem crossing pathways, which are crucial for applications like photodynamic therapy researchgate.netnih.govresearchgate.netmdpi.com.

Computational Screening for Functional Material Design

Computational screening methods, often coupled with DFT calculations, are vital for identifying and designing novel functional materials. This approach allows for the rapid evaluation of a large number of candidate molecules for specific applications.

Extensive computational screening of functionalized zinc porphyrins has been performed to identify promising candidates for dye-sensitized solar cells (DSSCs) researchgate.net. These studies focus on optimizing frontier energy levels for enhanced solar absorption, efficient charge separation, and high voltage output. By systematically varying electron-donating side groups and electron-accepting anchoring groups, researchers aim to improve the energy level alignment crucial for DSSC performance researchgate.net. Machine learning techniques are also emerging in this domain, with methods like DOSMatGen being developed to generate crystal structures that match desired electronic properties, paving the way for the design of materials for catalysis, photovoltaics, and superconductivity arxiv.org. Zinc porphyrins, such as Zn-TCPP, have been incorporated into metal-organic frameworks (MOFs) and studied for their potential in activated photodynamic therapy (PDT) and as photosensitizers acs.org. The synergy between DFT/TD-DFT and computational screening enables the exploration of zinc porphyrins for advanced material applications, including TiO2-based solar cells acs.org.

Fundamental Mechanistic Studies and Molecular Interactions

Photoexcitation Processes and Energy Transfer Pathways in Zinc Porphyrin Systems

Upon absorption of light, zinc hematoporphyrin (B191378), like other porphyrins, transitions from its ground electronic state (S₀) to an excited singlet state (S₁). This excited singlet state can undergo several processes, including fluorescence (radiative decay back to S₀), internal conversion (non-radiative decay to S₀), or intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). The triplet state is particularly important for photodynamic processes mdpi.comacs.orgresearchgate.netwhiterose.ac.uk.

In zinc porphyrin systems, the presence of the zinc ion influences these photophysical parameters. For instance, studies on zinc tetraphenylporphyrins (ZnTPP) have shown that zinc chelation can lead to a decrease in the singlet excited-state lifetime and a reduction in the yield of intersystem crossing compared to their free-base counterparts. However, the triplet state remains accessible and is the primary species involved in energy transfer to molecular oxygen acs.orgnih.gov. The specific energy levels and transition probabilities are modulated by the porphyrin macrocycle's electronic structure and substituents, which can affect the efficiency of energy transfer acs.orgresearchgate.netnih.govrsc.org.

Table 1: Photophysical Parameters of Zinc Porphyrins (Representative Data)

ParameterValue (Example: ZnTPP in Toluene)NotesSource
S₁ Lifetime2.1 - 2.5 nsDecreases with increasing phenyl substituents acs.orgnih.gov
S₁ → S₀ Fluorescence Yield0.022 - 0.030Increases with increasing phenyl substituents acs.orgnih.gov
S₁ → T₁ Intersystem Crossing Yield0.93 - 0.88Decreases with increasing phenyl substituents acs.orgnih.gov
S₁ → S₀ Internal Conversion Yield0.048 - 0.090Increases with increasing phenyl substituents acs.orgnih.gov
Triplet State Yield (Φₜ)~0.91 (in methanol (B129727) for HP)High triplet yield is crucial for ROS generation researchgate.net
Singlet Oxygen Yield (ΦΔ)~0.76 (in methanol for HP)High ΦΔ indicates efficient energy transfer to O₂ researchgate.net

Note: Values are illustrative and can vary significantly based on the specific zinc porphyrin derivative and solvent conditions.

Reactive Oxygen Species Generation Mechanisms

Upon photoexcitation to the triplet state, zinc hematoporphyrin can generate ROS through two primary photochemical pathways: Type I and Type II reactions mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net.

In Type I reactions, the photoexcited triplet state of this compound directly interacts with a substrate molecule, such as an amino acid, lipid, or even molecular oxygen itself, via electron or hydrogen atom transfer mdpi.comresearchgate.netmdpi.comnih.gov. This interaction leads to the formation of reactive radical species. For example, electron transfer to molecular oxygen can produce the superoxide (B77818) radical anion (O₂•⁻) researchgate.netmdpi.comnih.gov. These initial radical species can then undergo further reactions, either with oxygen or other cellular components, to generate a cascade of ROS, including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂) mdpi.comnih.gov. Type I mechanisms are significant as they can occur in both oxygen-rich (normoxic) and oxygen-deficient (hypoxic) conditions researchgate.net.

The Type II pathway is considered the predominant mechanism for ROS generation by many porphyrin-based photosensitizers, including this compound, especially in the presence of oxygen researchgate.netnih.gov. In this process, the photoexcited triplet state of this compound transfers its energy directly to ground-state molecular oxygen (³O₂). This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂) and the return of the photosensitizer to its ground state mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net. Singlet oxygen is a potent oxidant that can cause significant damage to cellular biomolecules like lipids, proteins, and DNA mdpi.comresearchgate.net. Its diffusion range is limited, typically around 150 nm in aqueous environments, meaning damage occurs in close proximity to the photosensitizer researchgate.net.

Table 2: Comparison of Type I and Type II ROS Generation Mechanisms

FeatureType I ReactionType II Reaction
Primary Process Electron or hydrogen atom transfer between photosensitizer and substrate.Energy transfer from photosensitizer to molecular oxygen.
Key Intermediates Radical species (e.g., O₂•⁻, •OH).Singlet oxygen (¹O₂).
Requirement for Oxygen Can occur in both normoxic and hypoxic conditions.Highly dependent on the presence of molecular oxygen.
Substrate Interaction Direct reaction with various biomolecules or oxygen.Energy transfer to ground-state triplet oxygen (³O₂).
Primary ROS Product Superoxide radical anion (O₂•⁻), hydroxyl radical (•OH), hydrogen peroxide (H₂O₂).Singlet oxygen (¹O₂).
Significance for Porphyrins Contributes to overall ROS production, especially under hypoxia.Often the dominant pathway for porphyrins, leading to cytotoxic ¹O₂.

The production of ROS by this compound can be modulated by various quenching mechanisms. These include:

Photophysical Quenching: Excited states of the photosensitizer can be quenched by other molecules in the environment, leading to a decrease in the population of the triplet state available for ROS generation.

Chemical Quenching: ROS themselves can be quenched by endogenous antioxidants present in the cellular environment, such as glutathione, vitamin E, or carotenoids frontiersin.orgrsc.orgnih.gov. These quenching reactions neutralize the ROS, reducing their damaging potential.

Aggregation-Induced Quenching: As discussed below, the aggregation of this compound molecules can lead to self-quenching, reducing the efficiency of both fluorescence and triplet state formation, thereby decreasing ROS generation researchgate.netresearchgate.net.

Type II (Singlet Oxygen) Reaction Pathways

Self-Assembly and Aggregation Phenomena of this compound

This compound, like many porphyrin derivatives, exhibits a propensity for self-assembly and aggregation in solution, particularly in aqueous environments or at higher concentrations researchgate.netresearchgate.netmdpi.comnih.gov. This aggregation is driven by non-covalent interactions, primarily π–π stacking between the porphyrin macrocycles and hydrophobic effects mdpi.comnih.gov.

In solution, this compound can form various aggregated species, including dimers, trimers, and larger supramolecular structures researchgate.netresearchgate.netmdpi.comnih.gov. The specific aggregation behavior is influenced by factors such as concentration, solvent polarity, pH, and the presence of other molecules like surfactants or liposomes researchgate.netresearchgate.netmdpi.com.

The formation of aggregates, particularly dimers, can significantly impact the photophysical properties of this compound. Aggregation often leads to a decrease in fluorescence quantum yield and a reduction in the triplet state yield and singlet oxygen quantum yield (ΦΔ) researchgate.netresearchgate.net. This quenching effect is attributed to static quenching in the singlet state and altered intersystem crossing or triplet state deactivation pathways in the aggregates researchgate.net. Consequently, the efficiency of photodynamic action, which relies on ROS generation, is diminished in aggregated states compared to the monomeric form researchgate.netresearchgate.net. The spectral profiles of monomers and aggregates also differ, leading to a wavelength-dependent efficacy of photodynamic action researchgate.net.

Table 3: Impact of Aggregation on Hematoporphyrin Photophysical Properties (Representative Data)

SpeciesTriplet State Yield (Φₜ)Singlet Oxygen Yield (ΦΔ)NotesSource
Monomer~0.91~0.74High efficiency in generating singlet oxygen. researchgate.net
Dimer/Aggregates~0.56 - 0.12~0.12Significantly reduced efficiency due to self-quenching and altered energy transfer pathways. researchgate.net

Note: Data are illustrative for hematoporphyrin and may vary for this compound derivatives. Aggregation can lead to both H-aggregates (face-to-face) and J-aggregates (shifted overlap), with different photophysical consequences.

Compound List

this compound (ZnHP)

Zinc tetraphenylporphyrin (B126558) (ZnTPP)

Hematoporphyrin (HP)

Superoxide radical anion (O₂•⁻)

Hydroxyl radical (•OH)

Hydrogen peroxide (H₂O₂)

Singlet oxygen (¹O₂)

Ground-state molecular oxygen (³O₂)

Photosensitizer (PS)

Protoporphyrin IX (PP-IX)

Thermodynamic Parameters of Aggregation

The self-aggregation of porphyrins, including ZnHP, significantly influences their photophysical and biological properties. Studies have characterized the thermodynamic parameters governing the dimerization of ZnHP, revealing insights into the forces driving these processes.

The dimerization equilibrium of ZnHP has been quantified, yielding a dimerization constant of 4.6 (± 0.6) x 10⁴ M⁻¹ at 37°C in phosphate-buffered saline at neutral pH nih.gov. This indicates a moderate tendency for ZnHP to form dimers under physiological conditions. The thermodynamics of this dimerization process exhibit temperature dependence, suggesting the involvement of different binding modes or solvation effects across temperature ranges nih.gov.

Temperature RangeΔG⁰ (kcal/mol)ΔH⁰ (kcal/mol)ΔS⁰ (eu)
19-31°C-9.3-7.4-6.4
>36°C-6.6021.2

Table 1: Thermodynamic parameters for this compound (ZnHP) dimerization nih.gov.

These parameters suggest that at lower temperatures, dimerization is enthalpically driven, likely due to favorable van der Waals and π-π interactions, coupled with a slight entropic penalty. At higher temperatures, the process becomes less enthalpically driven, with a significant positive entropy change, indicating a greater contribution from solvent effects or conformational changes upon dimerization nih.gov. Theoretical studies on similar Zn(II)-porphyrin derivatives indicate that metal complexation can increase the binding energy of dimers by approximately -6 to -8 kcal/mol, further stabilizing aggregated forms nih.gov.

Non-Covalent Interactions with Biomolecular Components

ZnHP engages in various non-covalent interactions with key biomolecular components, which are critical for its localization, function, and efficacy.

Interaction with Model Lipid Membranes and Liposomes

Model lipid membranes, such as liposomes, are frequently used to study the interaction of photosensitizers with cell membranes. ZnHP demonstrates significant binding affinity to liposomes, with a binding constant reported as 1600 ± 160 M at neutral pH and 37°C nih.gov. This binding is comparable to that of its metal-free counterpart, hematoporphyrin nih.gov.

The interaction is influenced by the protonation state of ZnHP's propionic acid side chains. ZnHP possesses ionization constants of approximately 5.7 ± 0.1 and 6.9 ± 0.05 researchgate.net. Consequently, the neutral, monoanionic, and dianionic forms of ZnHP can all interact with liposomes, with the binding affinity showing a notable pH dependence researchgate.net. Anionic forms of porphyrins exhibit reduced binding to negatively charged lipid membranes, suggesting that electrostatic interactions play a role in modulating membrane association researchgate.net. Furthermore, zinc insertion into porphyrin structures can enhance their interaction with lipid membranes and increase cellular uptake, potentially through complexation with phospholipid phosphate (B84403) groups researchgate.net. Molecular dynamics simulations of hematoporphyrin indicate that the neutral form has a higher affinity for membrane insertion than the dianionic form nih.gov.

CompoundModel SystemBinding Constant (M)ConditionsReference
This compoundLarge unilamellar liposomes1600 ± 160Neutral pH, 37°C nih.gov
This compoundLiposomespH-dependentIonization constants at 5.7 and 6.9 researchgate.net

Table 2: Binding constants of this compound (ZnHP) to model lipid membranes.

Interactions with Proteins and Enzyme Systems

Zinc is an essential cofactor for a vast number of proteins and enzymes, playing critical roles in catalysis, structural stabilization, and regulatory functions mdpi.comnih.gov. While specific interactions of ZnHP with particular enzyme systems are not detailed in the provided texts, metalloporphyrins, including zinc complexes, have been shown to interact with serum albumin, a major protein in blood plasma. For instance, zinc(II) complexes of metalloporphyrazines bind to bovine serum albumin (BSA) with a 1:1 stoichiometry, predominantly through hydrophobic interactions with minor electrostatic contributions worldscientific.com. These interactions are crucial for understanding the transport and distribution of such compounds within biological systems. Metal carrier proteins are known to distribute zinc ions to various zinc-dependent proteins, acting as regulators of cellular zinc homeostasis nih.gov.

Correlation between Molecular Structure and Interaction Modes

The molecular structure of ZnHP dictates its interaction modes with biomolecules. The presence of the central zinc ion and the porphyrin macrocycle, along with the propionic acid side chains, influences its aggregation behavior and binding affinities. The propionic acid groups, with their pH-dependent ionization states, significantly modulate ZnHP's interaction with lipid membranes researchgate.net. The zinc ion itself can enhance membrane interactions and cellular uptake, potentially through coordination with phospholipid head groups researchgate.net.

Aggregation, driven by π-π stacking and reinforced by the zinc ion and functional groups like carboxylic acids, can lead to the formation of organized supramolecular structures such as nanorods ill.eu. The electronic properties of metalloporphyrins are sensitive to factors like ring nonplanarity and axial ligand coordination, which can further influence their interactions nih.gov. The balance between hydrophilicity and lipophilicity, often modified by substituents and metal insertion, is also a key determinant of membrane interactions and cellular localization researchgate.net.

Interplay with Cellular Redox Signaling Pathways (In Vitro Models)

Zinc plays a complex and multifaceted role in cellular redox signaling pathways, often acting in concert with reactive oxygen species (ROS) and cellular thiols. In vitro models help elucidate these intricate relationships. Zinc ions are intrinsically linked to redox signaling primarily through their interaction with sulfur atoms in protein thiols researchgate.netnih.gov. Zinc can bind to reduced thiols, and its release can be triggered by oxidation, thereby translating redox signals into intracellular zinc signals researchgate.netnih.gov.

Conversely, zinc can influence the oxidation of thiols both directly and indirectly researchgate.netnih.gov. Pathways such as the metal-regulatory transcription factor 1 (MTF-1)/metallothionein (MT) system are regulated by both zinc and redox status researchgate.netnih.gov. Furthermore, zinc and ROS share common molecular targets, notably the active site cysteine thiols of protein tyrosine phosphatases (PTPs). While oxidation of these thiols can downregulate PTP activity, zinc binding also inhibits their activity and, importantly, protects these thiols from irreversible oxidative damage researchgate.netnih.gov. This reciprocal interaction highlights the intricate linkage between zinc and redox signaling. Zinc deficiency has also been implicated in inducing ROS and modulating transcription factors like AP-1, which are key players in redox signaling mdpi.com. Moreover, zinc can influence inflammatory pathways such as NF-κB activation, which is often intertwined with cellular redox states, in a cell-type-specific manner mdpi.com.

Advanced Applications in Chemical Sciences and Materials Engineering

Photoactive Materials for Energy Conversion

The remarkable ability of zinc hematoporphyrin (B191378) and its derivatives to absorb light and facilitate energy transfer processes has positioned them as key components in the development of next-generation photoactive materials. These materials are pivotal for addressing the global need for clean and sustainable energy solutions.

Zinc Porphyrin Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Zinc porphyrins are highly promising sensitizers for dye-sensitized solar cells (DSSCs) due to their strong absorption in the visible spectrum, mimicking the light-harvesting functions of chlorophyll (B73375) in photosynthesis. mdpi.com Researchers have focused on designing and modifying zinc porphyrin structures to enhance the efficiency of these solar cells. researchgate.netnih.gov The core concept of a DSSC involves a dye sensitizer (B1316253) that absorbs photons, leading to the injection of electrons into a semiconductor film, typically titanium dioxide (TiO2) or zinc oxide (ZnO), which generates a photocurrent. nih.govacs.orgbose.res.in

The efficiency of DSSCs is critically dependent on the molecular structure of the dye. nih.gov Strategic modifications, such as the introduction of different electron donor and acceptor groups, can tune the electronic properties of the zinc porphyrin, leading to broadened and red-shifted absorption spectra. researchgate.netacs.org For instance, the well-known YD2-o-C8 porphyrin sensitizer has been a benchmark in the field, achieving high power conversion efficiencies. frontiersin.orgmdpi.com Theoretical studies using density functional theory (DFT) have been instrumental in designing new zinc porphyrin sensitizers with smaller HOMO-LUMO energy gaps, which facilitates better electron injection and dye regeneration processes. researchgate.netacs.org

Hematoporphyrin-sensitized ZnO nanorod photoanodes have been successfully fabricated, demonstrating the versatility of these porphyrins in DSSC applications. acs.orgbose.res.inmdpi.com Although initial efficiencies were modest, ongoing research focuses on optimizing the dye structure and the interface between the dye and the semiconductor to improve performance. mdpi.commdpi.com The development of multi-anchoring porphyrins, which bind strongly to the semiconductor surface, has also been shown to enhance the stability and efficiency of DSSCs. mdpi.com

Table 1: Performance of Selected Zinc Porphyrin-Based Dye-Sensitized Solar Cells

Porphyrin Sensitizer Semiconductor Power Conversion Efficiency (PCE) Reference
YD2-o-C8 TiO2 12.3% frontiersin.org
SM315 TiO2 13.0% frontiersin.org
2 TiO2 7.1% acs.org
Hematoporphyrin ZnO Nanorods 0.2% mdpi.com
YD2-o-C8-TBA ZnO 3.43% mdpi.com

Photocatalytic Applications for Environmental Remediation

Zinc porphyrin compounds are effective photocatalysts for the degradation of organic pollutants in water. rsc.orgmdpi.com Their ability to absorb visible light allows them to generate reactive oxygen species (ROS) that can break down harmful substances into less toxic compounds like CO2 and H2O. acs.orgbose.res.inmdpi.com This process, known as heterogeneous photocatalysis, is a promising technology for environmental remediation. utep.edueurekalert.org

The photocatalytic activity of zinc porphyrins can be significantly enhanced by creating nanocomposites. For example, combining zinc porphyrin with graphene quantum dots (GQDs) has been shown to improve the degradation of methylene (B1212753) blue under visible light. rsc.orgresearchgate.net The GQD/ZnPor nanocomposite facilitates electron transfer from the photoexcited porphyrin, preventing the recombination of electron-hole pairs and thereby increasing the efficiency of ROS generation. rsc.orgresearchgate.net Similarly, functionalizing titania (TiO2) with zinc porphyrin-fullerene derivatives has been demonstrated to enhance the photocatalytic degradation of pollutants like phenol (B47542) and methylene blue. utep.edunih.gov

The effectiveness of these photocatalytic systems is influenced by factors such as pH, temperature, and the initial concentration of the pollutant. researchgate.net Research has shown that stable porphyrin-based metal-organic frameworks (MOFs) containing zinc can efficiently adsorb and degrade phenolic pollutants. google.com These materials offer the advantages of high catalytic efficiency, a wide operating pH range, and reusability. google.com

Chemical Sensing and Biosensing Platforms

The unique electrochemical and optical properties of zinc hematoporphyrin and its derivatives make them excellent candidates for the development of highly sensitive and selective chemical sensors and biosensors.

Electrochemical Sensors for Analytes (e.g., Dopamine, Nitrite (B80452), Hydrogen Peroxide, Metal Ions)

Zinc porphyrin-based materials have been successfully employed in the fabrication of electrochemical sensors for a variety of important analytes. nih.gov These sensors often utilize the catalytic properties of the zinc porphyrin complex to enhance the electrochemical signal of the target molecule.

For the detection of dopamine , a crucial neurotransmitter, sensors have been developed using zinc(II) metalloporphyrins and bimetallic cobalt/zinc porphyrin metal-organic frameworks (MOFs). researchgate.netnih.govnih.gov These sensors can exhibit improved electron transfer and a larger electroactive surface area, leading to enhanced sensitivity and a lower detection limit for dopamine. researchgate.netnih.gov

In the case of nitrite , a common environmental and food pollutant, electrochemical sensors based on zinc porphyrin-fullerene derivatives have shown high sensitivity and a wide linear detection range. nih.gov Other approaches have utilized dendritic Au/Zn complexes on carbon cloth to create highly sensitive and selective nitrite sensors for applications in aquaculture. nih.gov

For hydrogen peroxide , a key molecule in biological processes and industrial applications, nonenzymatic electrochemical sensors have been constructed using zinc porphyrin-fullerene derivatives and polyethyleneimine-Au nanoparticles-zinc protoporphyrin composites. nih.govresearchgate.net These sensors offer excellent stability and reproducibility. nih.gov A Zn(II) porphyrin-based polymer has also been shown to be effective for the electrochemical synthesis of hydrogen peroxide. researchgate.net

Furthermore, potentiometric sensors for the detection of metal ions , specifically zinc(II), have been developed using hematoporphyrin IX embedded in a PVC membrane. researchgate.net

Table 2: Performance of Zinc Porphyrin-Based Electrochemical Sensors

Target Analyte Sensor Material Linear Range Limit of Detection (LOD) Reference
Dopamine Co25Zn75-TCPP MOF 5 nM - 177.8 µM 1.67 nM nih.gov
Nitrite TOAB/ZnP(p)-C60/GCE 2.0 µM - 0.164 mM 1.44 µM nih.gov
Hydrogen Peroxide TOAB/ZnP(p)-C60/GCE 0.035 - 3.40 mM 0.81 µM nih.gov
Hydrogen Peroxide PEI-AuNPs-ZnPP - 0.0861 pM researchgate.net
Nitrite Au/Zn dendritic complexes 1-833 µM, 833-8330 µM 0.43 µM nih.gov

Optical Sensors and Chemo-Sensors for Molecular Recognition

The distinct optical properties of zinc porphyrins, particularly their intense absorption and fluorescence, are leveraged in the development of optical sensors. mdpi.com These sensors work on the principle of a detectable change in their optical signal (e.g., color or fluorescence intensity) upon binding with a specific analyte. illinois.edu

Water-soluble porphyrins with strategically attached zinc-selective binding units have been designed as fluorescent sensors for zinc ions. nih.gov These sensors exhibit a significant increase in fluorescence intensity upon binding to zinc, allowing for the imaging of intracellular zinc. nih.gov The design of these molecules can be flexible, allowing for the creation of sensors for other metals as well. nih.gov

Colorimetric sensor arrays utilizing metalloporphyrins, including zinc porphyrins, have been developed for the molecular recognition of a wide range of volatile organic compounds (VOCs). mdpi.comillinois.edu The interaction between the analyte and the porphyrin leads to a color change that can be used for identification. The selectivity of these sensors can be tuned by modifying the porphyrin structure, for example, by introducing bulky substituents that create specific binding pockets. illinois.edu

Advanced Functional Materials Development

The inherent properties of this compound serve as a foundation for the creation of advanced functional materials with tailored characteristics. By integrating zinc porphyrins into larger molecular architectures or composite materials, researchers can develop materials with enhanced or entirely new functionalities.

For example, the development of porphyrin-based metal-organic frameworks (MOFs) showcases the potential for creating highly porous and stable materials. google.com These MOFs can be designed to have specific catalytic or separation properties.

Furthermore, the creation of hybrid materials, such as zinc porphyrin-functionalized fullerenes or graphene quantum dots, demonstrates a powerful strategy for combining the properties of different materials to achieve enhanced performance in applications like photocatalysis and solar energy conversion. rsc.orgutep.eduresearchgate.netnih.gov The ability to control the structure and composition of these materials at the molecular level opens up exciting possibilities for the future development of advanced functional materials with applications across various scientific and technological fields.

Molecular Electronics and Optoelectronics

Zinc porphyrins are extensively investigated for their potential in molecular-scale electronic and optoelectronic devices. Their strong absorption in the visible spectrum and excellent photoluminescent properties make them ideal candidates for light-harvesting and charge-transfer applications. mdpi.comworldscientific.com

Researchers have incorporated zinc porphyrin units into molecular wires to study charge transport at the nanoscale. researchgate.net Theoretical studies using density functional theory have investigated the influence of different anchoring groups on the electronic structure of zinc diphenylporphyrin molecules, finding that while the metal ion (Ni vs. Zn) causes minimal geometric changes, the anchoring group significantly alters the electron density distribution and optical spectra. researchgate.net This tunability is crucial for designing molecular electronic components.

In the realm of optoelectronics, zinc porphyrin complexes are utilized as sensitizers in dye-sensitized solar cells (DSSCs). mdpi.comresearcher.life Their high molar absorption coefficients contribute to efficient light harvesting. mdpi.com For instance, a novel synthesized zinc(II) porphyrin complex, [4α-meso-tetra-(1,2,3-triazolyl)-phenylporphyrinato]zinc(II), was shown to have an optical energy gap (E_g-op) of approximately 2.00 eV, indicating its suitability for developing new optoelectronic organic semiconductor materials. mdpi.com Similarly, blending two-dimensional zinc porphyrin metal-organic framework (MOF) nanosheets into a P3HT:PCBM matrix has been shown to enhance absorption and reduce carrier recombination in self-powered photodetectors. acs.org

Table 1: Optoelectronic Properties of Selected Zinc Porphyrin-Based Systems

Compound/System Property Value Application Source
4α-[Zn(TAzPP)] Fluorescence Quantum Yield (Φf) 0.033 Optoelectronics mdpi.com
4α-[Zn(TAzPP)] Fluorescence Lifetime (τf) 1.91 ns Optoelectronics mdpi.com
[Zn(TFMPP)(4,4'-bipy)] Optical Energy Gap (Eg) 1.95 eV Optoelectronic Material academie-sciences.fr
P3HT:ZnTCPP:PCBM (0.50 wt ratio) Responsivity 0.27 A W⁻¹ Self-Powered Photodetector acs.org
P3HT:ZnTCPP:PCBM (0.50 wt ratio) External Quantum Efficiency (EQE) 64.95% Self-Powered Photodetector acs.org
P3HT:ZnTCPP:PCBM (0.50 wt ratio) Detectivity 4.61 × 10¹² Jones Self-Powered Photodetector acs.org

Non-linear Optics

The large, delocalized π-electron system of porphyrins gives rise to significant non-linear optical (NLO) properties, which can be modulated by the central metal ion. Zinc porphyrins, in particular, exhibit strong third-order NLO responses, making them promising for applications such as optical limiting and all-optical switching. researchgate.netnih.gov

The third-order NLO properties are characterized by the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), which are related to the third-order susceptibility (χ⁽³⁾). Z-scan experiments on various zinc porphyrin derivatives have demonstrated their potential. For example, zinc porphyrin dimers and trimers connected via a ruthenium core show large third-order NLO absorption coefficients and refractive indices due to the extended π-conjugation. rsc.org Quantum chemical studies on butadiyne-linked zinc porphyrin oligomers found that the static second hyperpolarizability (<γ₀>), a measure of NLO response at the molecular level, increases exponentially with the number of porphyrin units. nih.gov The <γ₀> of a linear hexamer was calculated to be about 74 times that of the monomer. nih.gov

Furthermore, incorporating zinc porphyrins into more complex architectures like metal-organic frameworks (MOFs) can amplify these properties. A 2D MOF film, ZnTPyP(Cu), composed of zinc-coordinated pyridylporphyrin ligands also containing copper, exhibited a giant nonlinear absorption coefficient of 5.7 × 10⁻⁶ m/W, a remarkably high value for NLO materials. nih.gov

Table 2: Third-Order Non-linear Optical Properties of Zinc Porphyrin Systems

System Property Wavelength Value Source
meso-β Monofused Zn(II) Porphyrins Nonlinear Absorption (β) N/A 0.18–39.06 × 10⁻¹¹ m/W researchgate.net
meso-β Monofused Zn(II) Porphyrins Nonlinear Refraction (n₂) N/A (-)0.5–5.28 × 10⁻¹⁶ m²/W researchgate.net
ZnTPyP(Cu) Film (MOF) Nonlinear Absorption (β) N/A 5.7 × 10⁻⁶ m/W nih.gov
Linear Zinc Porphyrin Oligomers (Hexamer) Static Second Hyperpolarizability (<γ₀>) Static ~74x that of monomer nih.gov

Porphyrin-Based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. Using porphyrin derivatives as linkers creates Porphyrin-Based MOFs, which combine the unique properties of both components, such as high surface area, tunable porosity, and the electronic and catalytic capabilities of porphyrins. mdpi.com

Zinc porphyrins, like zinc-tetrakis(4-carboxyphenyl)porphyrin (Zn-TCPP), are frequently used to construct these frameworks. rsc.orgrsc.org These MOFs are highly valued for applications in photocatalysis, gas adsorption, and chemical sensing. mdpi.com The introduction of porphyrin units broadens the light absorption spectrum of the MOF into the visible range, enhancing their performance in light-driven processes like CO₂ reduction and hydrogen evolution. mdpi.com

In environmental applications, zinc-porphyrin-based MOFs have been studied for the removal of pollutants from water. In a comparative study, Fe-TCPP, Zn-TCPP, and Cu-TCPP were synthesized to remove the pesticide methomyl (B1676398) from wastewater. rsc.org While the iron-based MOF showed the highest adsorption capacity, the zinc-based MOF still demonstrated significant removal capabilities, highlighting the role of the central metal in tuning the framework's properties. rsc.org

Table 3: Adsorption Capacity of Metalloporphyrin-Based MOFs for Methomyl Pesticide

MOF Adsorption Capacity (Qₘ) Source
Fe-TCPP 270.07 mg g⁻¹ rsc.org
Zn-TCPP 190.97 mg g⁻¹ rsc.org
Cu-TCPP 175.95 mg g⁻¹ rsc.org

Antimicrobial and Antiparasitic Agent Research (In Vitro Mechanistic Investigations)

This compound and related cationic zinc porphyrins are potent photosensitizers for photodynamic inactivation (PDI) of microorganisms, a promising alternative to conventional antibiotics amid rising resistance. nih.govworldscientific.comfrontiersin.org The mechanism involves a photosensitizer (PS), light, and molecular oxygen, which combine to produce cytotoxic reactive oxygen species (ROS). frontiersin.orgmdpi.com

Photodynamic Inactivation Mechanisms in Microbial Models

The antimicrobial action of zinc porphyrins is primarily driven by photogenerated ROS. Upon illumination with light of an appropriate wavelength, the porphyrin is excited from its ground state to a short-lived singlet excited state. It then undergoes intersystem crossing to a longer-lived triplet excited state. frontiersin.orgmdpi.com From this triplet state, two main reaction pathways can occur:

Type I Reaction: The excited photosensitizer can transfer an electron or hydrogen atom to a substrate molecule, forming radicals and radical ions. These can further react with molecular oxygen to produce superoxide (B77818) anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). mdpi.comnih.gov

Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). mdpi.comnih.gov This is often considered the principal route for cell killing in PDI. nih.gov

Studies using zinc porphyrin-based photosensitizers against Escherichia coli have shown that efficient photoinactivation can be achieved without detectable DNA modification. nih.gov Instead, the primary targets are cytosolic enzymes, membrane-bound protein complexes, and the plasma membrane itself. nih.gov Damage to these components disrupts the membrane barrier function and cellular energy production, compromising cell defense mechanisms and leading to cell death. nih.gov

Cellular Uptake and Subcellular Localization in Non-Human Cell Lines

The efficacy of a photosensitizer is critically dependent on its ability to be taken up by microbial cells and to localize in susceptible subcellular regions. For zinc porphyrins, cellular uptake and distribution are governed by molecular characteristics such as lipophilicity, charge, and molecular shape. plos.orgnih.gov

In general, cationic porphyrins are more effective against bacteria, particularly Gram-negative strains, because their positive charge facilitates interaction with the negatively charged bacterial outer membrane. worldscientific.commdpi.com Increasing the lipophilicity of the photosensitizer, for instance by elongating the N-alkyl chains on peripheral pyridyl groups, generally leads to greater cellular uptake. plos.orgresearchgate.netnih.gov

Structure-Activity Relationships in Non-Human Biological Systems

Systematic modification of the zinc porphyrin structure has revealed clear relationships between molecular features and antimicrobial photodynamic activity. nih.govresearchgate.net

Central Metal Ion: The presence of a zinc(II) ion in the porphyrin core is often crucial for high photoactivity. worldscientific.comresearchgate.net Zinc is a diamagnetic metal that can increase the lifetime of the excited triplet state, thereby enhancing the quantum yield of singlet oxygen generation compared to the free-base porphyrin. worldscientific.commdpi.com

Charge: A net positive charge is a key factor for high antibacterial activity, especially against Gram-negative bacteria like E. coli. Cationic porphyrins bind effectively to the anionic components of the bacterial cell wall, facilitating photosensitizer accumulation. worldscientific.commdpi.com

Lipophilicity: There is a strong correlation between lipophilicity and photoefficiency. In a series of zinc(II) N-alkylpyridylporphyrins, increasing the alkyl chain length from methyl to hexyl or octyl groups dramatically increased cellular uptake and phototoxicity against E. coli. nih.gov This amphiphilic nature, combining a charged hydrophilic head with a lipophilic body, allows for efficient interaction with and disruption of cellular membranes. researchgate.net

Isomeric Structure: The position of substituents also plays a role. In studies comparing ortho, meta, and para isomers of Zn(II) N-alkylpyridylporphyrins, the para and meta isomers were found to be better photosensitizers against E. coli than the ortho analog, a difference attributed to higher intracellular concentrations of the former. nih.gov The more planar structure of the para isomer may allow it to fit more readily into the lipid bilayer of membranes compared to the more rigid ortho isomer. nih.gov

Table 4: Structure-Activity Relationship Summary for Antimicrobial Zinc Porphyrins

Structural Feature Effect on Activity Rationale Source(s)
Central Zn(II) Ion Enhances photoactivity Increases triplet state lifetime and singlet oxygen yield. worldscientific.commdpi.com
Cationic Charge Increases activity (esp. Gram-negative) Electrostatic attraction to negatively charged bacterial cell wall. worldscientific.commdpi.com
Increased Lipophilicity Increases photoefficiency Enhances cellular uptake and membrane interaction. plos.orgnih.gov
Amphiphilicity High activity Balances water solubility with membrane partitioning. researchgate.net
Para/Meta Isomer Position Higher activity than ortho (in E. coli) Leads to higher intracellular concentration and better membrane insertion. nih.govnih.gov

Future Directions and Emerging Research Avenues for Zinc Hematoporphyrin Research

Integration with Nanomaterials for Enhanced Functionality (Non-Medical Contexts)

The synergy between zinc hematoporphyrin (B191378) and various nanomaterials is a burgeoning area of research, promising to unlock enhanced functionalities for a range of non-medical applications. The primary motivation for creating these hybrid materials is to harness the superior light-harvesting properties of porphyrins and combine them with the unique electronic and structural characteristics of nanomaterials. acs.orgmdpi.com

One of the most promising areas of investigation is the development of advanced photocatalysts. When combined with wide-bandgap semiconductors like zinc oxide (ZnO) or titanium dioxide (TiO2), zinc hematoporphyrin can significantly enhance their photocatalytic activity under visible light. acs.orgnih.govnih.gov For instance, studies have shown that functionalizing ZnO nanorods with hematoporphyrin creates a light-harvesting nanohybrid. acs.orgnih.gov In this system, the photoexcited hematoporphyrin efficiently transfers an electron to the ZnO nanorods, a crucial step that activates the material for photocatalysis. acs.orgnih.gov This enhanced photocatalytic activity has been demonstrated in the degradation of model contaminants like Methylene (B1212753) Blue, highlighting its potential for wastewater treatment. acs.orgnih.gov Similarly, zinc porphyrin-functionalized fullerene derivatives have been used to create titania-based composites for the photodegradation of pollutants in river water and wastewater. nih.gov

Another significant avenue is the integration of this compound with carbon-based nanomaterials such as graphene and its derivatives. semanticscholar.orgencyclopedia.pubmdpi.com Graphene oxide (GO), with its large surface area and excellent electronic properties, can serve as a scaffold for zinc porphyrin molecules. semanticscholar.orgencyclopedia.pub This combination can lead to improved electron transfer processes, which is beneficial for applications in electrochemistry and sensing. semanticscholar.org For example, a nanohybrid of zinc porphyrin non-covalently functionalized with graphene oxide has been explored as a non-enzymatic electrochemical sensor. semanticscholar.org The unique properties of these hybrid materials also extend to the development of novel optoelectronic devices. mdpi.com

The table below summarizes key research findings on the integration of this compound and related porphyrins with nanomaterials for non-medical applications.

NanomaterialPorphyrin DerivativeApplicationKey Findings
Zinc Oxide (ZnO) NanorodsHematoporphyrin (HP)Visible-light photocatalysis, Dye-sensitized solar cellsEfficient electron migration from photoexcited HP to ZnO nanorods, leading to enhanced photocatalytic degradation of Methylene Blue. acs.orgnih.gov
Titanium Dioxide (TiO2)Zinc Porphyrin-Functionalized FullerenePhotocatalytic water remediationComposites showed significant potential for the photodegradation of phenol (B47542) and methylene blue in river and wastewaters. nih.gov
Graphene Oxide (GO)Zinc PorphyrinNon-enzymatic electrochemical sensingThe hybrid material exhibited improved electron transfer between the porphyrin and the electrode, enhancing its sensing capabilities. semanticscholar.org
Fullerene (C60)Zinc PorphyrinNon-enzymatic electrochemical sensingA derivative with a bent conformation showed a smaller energy gap and better electron-transport ability for sensing hydrogen peroxide and nitrite (B80452). nih.gov

Development of Novel Computational Models for Predictive Design

The complexity of metalloporphyrin systems necessitates the use of advanced computational tools to understand their behavior and to guide the design of new molecules with tailored properties. mdpi.comrsc.org Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. uobaghdad.edu.iqmdpi.comresearchgate.netuobaghdad.edu.iq

DFT calculations allow researchers to probe the intricate details of molecular interactions, such as the binding of ligands to the zinc center and the electronic changes that occur upon photoexcitation. researchgate.net For instance, computational studies have been used to analyze the effects of different substituents on the absorption spectra of zinc porphyrins, providing insights into how to tune their light-harvesting capabilities. researchgate.net These models can also predict the geometric and electronic structure of porphyrin-based molecules in different solvent environments, which is crucial for understanding their behavior in various applications. researchgate.net

Furthermore, computational models are being developed to predict the catalytic activity of metalloporphyrins. mdpi.comrsc.org By simulating reaction pathways and calculating energy barriers, researchers can identify promising catalyst candidates for specific chemical transformations, such as the reduction of carbon dioxide. mdpi.comrsc.org These predictive models can significantly accelerate the discovery of new and efficient catalysts by reducing the need for extensive experimental screening. mdpi.com

The development of deep learning and machine learning models represents another exciting frontier in the computational study of metalloporphyrins. mdpi.comfrontiersin.org These models can be trained on large datasets of known porphyrin structures and properties to learn complex structure-function relationships. mdpi.com Once trained, these models can rapidly predict the properties of new, un-synthesized porphyrin molecules, offering a powerful tool for high-throughput screening and rational design. mdpi.com For example, deep learning models have shown satisfactory performance in predicting the energy gaps of metalloporphyrins using only their two-dimensional structures as input. mdpi.com

The table below highlights the application of various computational models in the study of this compound and related metalloporphyrins.

Computational MethodFocus of StudyKey Insights
Density Functional Theory (DFT)Electronic and geometric structureProvides detailed understanding of ligand effects on the electronic properties and helps in analyzing spectral shifts. researchgate.net
DFT and Molecular ModelingCatalytic activity for CO2 reductionEnables systematic exploration of catalyst performance and provides a framework for designing effective electrocatalysts. mdpi.comrsc.org
Deep Learning ModelsPredictive design of metalloporphyrinsCan predict key properties like energy gaps from molecular structures, facilitating high-throughput screening. mdpi.com
Computational MethodsIdentification of drug candidatesIntegration of chemical interaction data to identify potential therapeutic compounds. plos.org

Exploration of New Catalytic and Sensing Applications

The unique structural and electronic properties of this compound make it a versatile platform for the development of novel catalysts and sensors. mdpi.comresearchgate.nettib-chemicals.com The porphyrin macrocycle can be functionalized with various chemical groups to tune its catalytic activity and selectivity for a wide range of chemical reactions. researchgate.net

In the realm of catalysis, zinc porphyrins are being explored for their potential in promoting organic transformations and photocatalytic processes. mdpi.comresearchgate.net They can act as photosensitizers in photocatalytic systems, where their excellent light-harvesting capabilities and efficient photoinduced electron transfer are highly advantageous. researchgate.net For example, zinc porphyrin complexes have been shown to be effective catalysts for the photodegradation of organic dyes like rhodamine B and methyl orange. mdpi.com The development of biomimetic catalytic systems based on synthetic metalloporphyrins is a rapidly advancing field, drawing inspiration from the catalytic processes found in nature. researchgate.net

The application of this compound in chemical sensors is another active area of research. mdpi.comacs.org The interaction of analyte molecules with the zinc porphyrin can lead to changes in its optical or electrochemical properties, which can be used as a sensing signal. Porphyrin-functionalized zinc oxide nanostructures, for instance, have demonstrated interesting chemical sensitivity. mdpi.com The functionalization of ZnO with porphyrins can be achieved through various methods, and the resulting hybrid materials can be integrated into different transducer platforms to create sensors. mdpi.com For example, sensors based on zinc porphyrin dyads have shown reversible responses to ammonia (B1221849) gas. acs.org

Furthermore, the combination of zinc porphyrins with other materials, such as fullerenes, has led to the development of highly sensitive non-enzymatic electrochemical sensors for the detection of molecules like hydrogen peroxide and nitrite. nih.gov These sensors benefit from the excellent electron-transport ability of the zinc porphyrin-fullerene derivative. nih.gov The versatility of this compound also extends to the recognition and sensing of anions, with some zinc porphyrin complexes showing the ability to bind with halides like chloride and bromide. mdpi.com

The table below details some of the emerging catalytic and sensing applications of this compound and its derivatives.

ApplicationPorphyrin SystemAnalyte/ReactionKey Features
PhotocatalysisZinc(II) porphyrin complexDegradation of rhodamine B and methyl orangeThe complex showed good photodegradation yield and could be reused for multiple cycles. mdpi.com
Chemical SensingZinc porphyrin dyad filmsAmmonia (NH3) gasThe sensor exhibited a reversible response to different concentrations of ammonia. acs.org
Electrochemical SensingZinc porphyrin-fullerene derivativeHydrogen peroxide (H2O2) and Nitrite (NO2-)The sensor demonstrated high sensitivity and a low limit of detection for both analytes. nih.gov
Anion RecognitionTetracoordinated zinc(II) porphyrin complexChloride (Cl−) and Bromide (Br−)The complex formed 1:1 stoichiometric species with the halide ions. mdpi.com
PhotocatalysisHematoporphyrinDegradation of CyromazineHematoporphyrin acts as a photosensitizer, leading to the oxidation of the contaminant. ug.edu.ecug.edu.ec

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to assess the photodynamic efficacy of zinc hematoporphyrin in glioma cells?

  • Methodology : Use MTT assays for cell viability, flow cytometry for apoptosis quantification (Annexin V/PI staining), and fluorescence microscopy (Hoechst 33342) to observe nuclear fragmentation . Measure reactive oxygen species (ROS) via DCF-DA fluorescence and mitochondrial membrane potential using JC-1 staining. Validate results with Western blotting for apoptosis markers like Bcl-2/Bax and caspase-3/9 .

Q. How does zinc chelation affect the photosensitizing efficiency of hematoporphyrin derivatives?

  • Methodology : Compare singlet oxygen quantum yields (ΦΔ) of free-base hematoporphyrin with its zinc-chelated form using time-resolved phosphorescence detection . Kinetic studies (e.g., methionine photooxidation) can further quantify efficiency reductions due to metal coordination, as Zn²⁺ enhances non-radiative decay of excited states .

Q. What analytical techniques are suitable for characterizing this compound derivatives in complex mixtures?

  • Methodology : Employ ultrahigh-performance liquid chromatography (UHPLC) with diode array detection (DAD) and electrospray ionization-mass spectrometry (ESI-MS) to separate and identify isomers (e.g., hydroxyethyl-vinyl derivatives) and oligomers (2–7 porphyrin units) . Include tandem MS (MS/MS) for structural elucidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on singlet oxygen production by hematoporphyrin derivatives?

  • Methodology : Control aggregation states (monomer vs. dimer) by adjusting solvent polarity (e.g., methanol vs. water) and sensitizer concentration. Use steady-state oxygen consumption assays and time-resolved luminescence to quantify ΦΔ variations . For zinc-chelated derivatives, account for solvent-dependent metal coordination effects .

Q. What role do miRNAs play in this compound-mediated apoptosis during PDT, and how can they be profiled?

  • Methodology : Perform miRNA microarrays (e.g., hsa-miR-7641, hsa-miR-21-5p) on treated glioma cells . Validate results via RT-qPCR and correlate with apoptosis-associated protein chips (e.g., NF-κB, TAP1 pathways) . Use bioinformatics tools (e.g., KEGG pathway analysis) to map miRNA targets to mitochondrial apoptosis pathways .

Q. How does the intracellular distribution of this compound influence necrosis versus apoptosis outcomes in PDT?

  • Methodology : Track subcellular localization via confocal microscopy (e.g., membrane, cytoplasm, nucleus) over time . Correlate spatial distribution with ROS levels (DCF-DA) and apoptosis markers (caspase-3/9 activity). Use selective organelle inhibitors (e.g., mitochondrial uncouplers) to dissect pathway contributions .

Q. What strategies improve the design of third-generation hematoporphyrin-based photosensitizers?

  • Methodology : Modify side chains to enhance tumor targeting (e.g., ester/ether linkages in HPD derivatives) . Use miRNA profiling to identify molecular targets for conjugation (e.g., hsa-miR-205-5p linked to nanoparticles) . Evaluate pharmacokinetics via UHPLC-MS in primate models to assess prostate-specific uptake .

Methodological Considerations

  • ROS Detection : Use DCF-DA for general ROS and SOSG (Singlet Oxygen Sensor Green) for ¹O₂-specific quantification .
  • Aggregation Mitigation : Optimize formulation (e.g., nanoparticle encapsulation) to maintain monomeric states and improve ΦΔ .
  • Data Reproducibility : Standardize light irradiation parameters (e.g., 635 nm, 5 mW/cm²) and photosensitizer incubation times (e.g., 3–24 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.